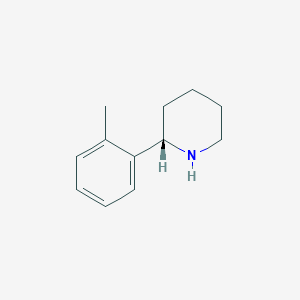

(2S)-2-(2-methylphenyl)piperidine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2S)-2-(2-methylphenyl)piperidine |

InChI |

InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3/t12-/m0/s1 |

InChI Key |

QLDMVIFAIGYZPR-LBPRGKRZSA-N |

SMILES |

CC1=CC=CC=C1C2CCCCN2 |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CCCCN2 |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of (2S)-2-(2-methylphenyl)piperidine include derivatives with variations in substituent groups, stereochemistry, or aromatic ring modifications. Below is a comparative analysis based on available evidence:

Table 1: Comparative Analysis of Piperidine Derivatives

Key Comparative Insights

ADMET Profiles

- 2-methyl-4-(3′-phenylpropyl)piperidine exhibits optimal ADMET properties, including favorable hydrogen bond donor/acceptor counts and solubility, making it a promising anti-inflammatory lead .

- Fluorinated analogs like 2-(2-fluorophenyl)piperidine may exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity, though direct data are lacking .

Preparation Methods

Direct Deprotonation and Alkylation

The lithiation-alkylation method involves deprotonating piperidine at the α-position using n-butyllithium (n-BuLi) in diethyl ether/hexane at −78°C under inert conditions. Subsequent reaction with 2-methylphenyl bromide introduces the aryl group. This two-step procedure, adapted from Paul et al. (2021), yields racemic 2-(2-methylphenyl)piperidine with a 50% isolated yield. The reaction mechanism proceeds via a lithium-intermediate, which undergoes nucleophilic attack on the aryl halide.

Key conditions include:

- Temperature: −78°C to 20°C

- Solvents: Diethyl ether/hexane

- Work-up: Aqueous extraction and distillation

While efficient, this method lacks stereocontrol, necessitating post-synthetic resolution for enantiopure (2S)-2-(2-methylphenyl)piperidine.

Asymmetric Synthesis via Chiral Induction

Chiral Auxiliary-Mediated Hydrogenation

Asymmetric hydrogenation of imine precursors offers a route to enantiomerically enriched piperidines. In a study by JSTAGE (1986), (R)-1-(1-naphthyl)ethylamine served as a chiral auxiliary during the hydrogenation of cyclic enamines, achieving up to 84% e.e. for pipecolic acid derivatives. Applying this to 2-(2-methylphenyl)piperidine synthesis would involve:

- Forming a prochiral enamine from 2-methylacetophenone and a primary amine.

- Hydrogenating over Pd(OH)₂/C under H₂ pressure.

- Acidic work-up to cleave the auxiliary.

This method’s enantioselectivity depends on the steric and electronic properties of the chiral amine and substrate.

Catalytic Asymmetric Reductive Amination

Recent advances employ transition-metal catalysts with chiral ligands for reductive amination. For example, Ru-BINAP complexes have enabled asymmetric synthesis of 2-arylpiperidines with >90% e.e.. Adapting this to this compound would require optimizing the ketone precursor and hydrogenation conditions.

Cross-Coupling Approaches

Palladium-Catalyzed Arylation

Palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, enable direct aryl group incorporation. A protocol from the RSC (2019) describes synthesizing 1-(4-methylphenyl)piperidine using [(IPr)PdI]₂ catalysts. For the 2-methylphenyl variant, substituting 2-methylphenylboronic acid as the coupling partner could yield the target compound. Conditions include:

- Catalyst: 0.5 mol% [(IPr)PdI]₂

- Solvent: Toluene or dioxane

- Base: KOH or Cs₂CO₃

- Temperature: 40–100°C

This method’s success hinges on the aryl halide’s reactivity and catalyst stability.

Comparative Analysis of Methods

*Reported for analogous 4-methylphenyl derivative.

Experimental Optimization and Challenges

Resolution of Racemates

Chiral resolution via diastereomeric salt formation using tartaric acid or camphorsulfonic acid is often required post-synthesis. For example, recrystallizing the hydrochloride salt with (S)-mandelic acid can enrich the (2S)-enantiomer.

Byproduct Mitigation

Common byproducts like N-methylpiperidines arise during hydrogenation. Adding co-amines (e.g., triethylamine) suppresses N-alkylation by scavenging reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.